3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
Overview
Description
3,9-Dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine (DBO) is a heterocyclic compound that has been studied for its potential use in a variety of scientific research applications. DBO has been studied for its potential use in drug discovery and development, materials science, and biomedical research. It has been found to possess a wide range of characteristics, including antibacterial, antifungal, and antiviral properties. Additionally, DBO has been found to have potential applications in the fields of biochemistry, pharmacology, and biotechnology.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthetic Pathways
Research has demonstrated various synthetic pathways to create novel heterocyclic compounds, such as the synthesis of naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems. These compounds have potential uses in medicine and agriculture due to their tranquilizer, fungicide, antihistamine, and antihypertensive properties (Osyanin et al., 2012).
Diversity-Oriented Synthesis
Tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reactions have been employed to develop a library of fused heterocycles, including 9H-benzo[b]pyrrolo[1,2-g][1,2,3]triazolo[1,5-d][1,4]diazepines, indicating a route to novel biologically active compounds or drug leads (Hussain et al., 2014).
Biological Activity
Research into triazoles and related compounds has identified various biological activities, which include applications as antimicrobial agents. For instance, certain 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines have shown potential antimicrobial activity, suggesting their use in developing new therapeutic agents (Taha, 2008).
Antifungal and Antibacterial Properties
Synthesized 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines have been evaluated for their antibacterial and antifungal activities, demonstrating significant potential against a selected panel of pathogenic strains, highlighting the medicinal applications of these compounds (Panwar & Singh, 2011).
Corrosion Inhibition
Triazolotriazepine derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments, showcasing their utility in industrial applications to protect metals against corrosion. The effectiveness of these compounds as inhibitors was assessed through electrochemical, DFT, and MD simulation studies (El Bakri et al., 2019).
properties
IUPAC Name |
3,9-dibromo-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3O/c7-4-3-12-2-1-11-5(4)9-10-6(11)8/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSQRIVRFWTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C2=NN=C(N21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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